molecular formula C17H14O2 B2679688 1-Phenyl-2-benzylidenebutane-1,3-dione CAS No. 25354-72-7

1-Phenyl-2-benzylidenebutane-1,3-dione

Cat. No. B2679688
CAS RN: 25354-72-7
M. Wt: 250.297
InChI Key: HBHTVGRYGXGEFG-FOWTUZBSSA-N
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Description

1-Phenyl-2-benzylidenebutane-1,3-dione, commonly known as dibenzalacetone, is a yellow crystalline solid that belongs to the class of chalcones. It is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications.

Mechanism of Action

The mechanism of action of dibenzalacetone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Dibenzalacetone has been shown to possess various biochemical and physiological effects. It has been found to scavenge free radicals and protect against oxidative stress. It has also been shown to exhibit antibacterial and antifungal activity against various pathogens. Additionally, it has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Dibenzalacetone has several advantages as a compound for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It is also stable and has a long shelf life. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of dibenzalacetone. One area of research is the development of new synthetic methods for the compound. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the study of its interaction with various enzymes and proteins could provide insights into its mechanism of action and potential applications in drug discovery.
Conclusion
In conclusion, dibenzalacetone is a versatile compound that has gained significant attention in the field of organic chemistry due to its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and contribute to the advancement of scientific knowledge.

Synthesis Methods

Dibenzalacetone can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, typically sodium hydroxide, and occurs in the presence of ethanol as a solvent. The reaction proceeds through the formation of an enolate ion from acetone, which then reacts with benzaldehyde to form a β-hydroxyketone intermediate. The intermediate undergoes dehydration to form dibenzalacetone.

Scientific Research Applications

Dibenzalacetone has been extensively studied for its various applications in scientific research. It has been found to possess antioxidant, antimicrobial, and anticancer properties. It has also been used as a starting material for the synthesis of other compounds, such as flavonoids, pyrazoles, and pyrimidines.

properties

IUPAC Name

(2E)-2-benzylidene-1-phenylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-12H,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHTVGRYGXGEFG-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-benzylidenebutane-1,3-dione

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